molecular formula C5H10FNO B6164306 3-(fluoromethyl)-N-methyloxetan-3-amine CAS No. 2306275-73-8

3-(fluoromethyl)-N-methyloxetan-3-amine

Cat. No.: B6164306
CAS No.: 2306275-73-8
M. Wt: 119.1
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Description

3-(fluoromethyl)-N-methyloxetan-3-amine is an organic compound that features a fluoromethyl group attached to an oxetane ring. This compound is of interest due to its potential applications in medicinal chemistry and materials science. The presence of the fluoromethyl group can significantly influence the physicochemical properties of the molecule, making it a valuable building block for the synthesis of pharmaceuticals and other bioactive compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(fluoromethyl)-N-methyloxetan-3-amine typically involves the introduction of the fluoromethyl group via radical fluoromethylation. One common method utilizes fluoroiodomethane as a fluoromethyl radical source, activated by visible light and tris(trimethylsilyl)silane. This reaction proceeds through a halogen atom transfer mechanism, allowing the formation of the C(sp3)–CH2F bond .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The use of commercially available fluoroiodomethane and optimized reaction conditions can facilitate the large-scale production of this compound.

Chemical Reactions Analysis

Types of Reactions

3-(fluoromethyl)-N-methyloxetan-3-amine can undergo various chemical reactions, including:

    Oxidation: The fluoromethyl group can be oxidized to form fluoromethyl ketones or aldehydes.

    Reduction: Reduction reactions can convert the fluoromethyl group to a methyl group.

    Substitution: Nucleophilic substitution reactions can replace the fluoromethyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) and thiols (RSH) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Fluoromethyl ketones or aldehydes.

    Reduction: Methyl-substituted oxetane derivatives.

    Substitution: Azido or thiol-substituted oxetane derivatives.

Scientific Research Applications

3-(fluoromethyl)-N-methyloxetan-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(fluoromethyl)-N-methyloxetan-3-amine involves its interaction with specific molecular targets. The fluoromethyl group can enhance the binding affinity of the compound to its target by forming strong hydrogen bonds and electrostatic interactions. This can lead to the modulation of biological pathways and the inhibition or activation of specific enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

  • 3-(trifluoromethyl)-N-methyloxetan-3-amine
  • 3-(chloromethyl)-N-methyloxetan-3-amine
  • 3-(bromomethyl)-N-methyloxetan-3-amine

Uniqueness

3-(fluoromethyl)-N-methyloxetan-3-amine is unique due to the presence of the fluoromethyl group, which imparts distinct physicochemical properties. Compared to its trifluoromethyl, chloromethyl, and bromomethyl analogs, the fluoromethyl group offers a balance between metabolic stability and reactivity, making it a valuable moiety in drug design and materials science .

Properties

CAS No.

2306275-73-8

Molecular Formula

C5H10FNO

Molecular Weight

119.1

Purity

95

Origin of Product

United States

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